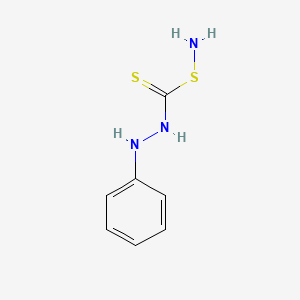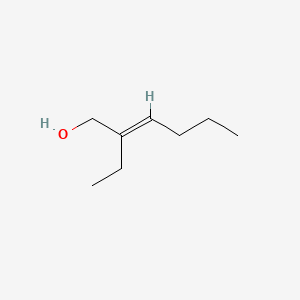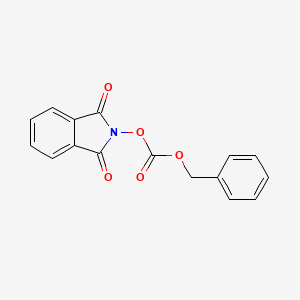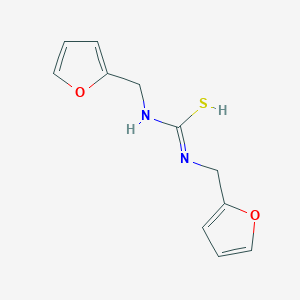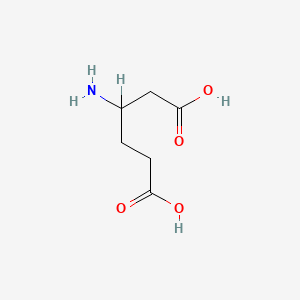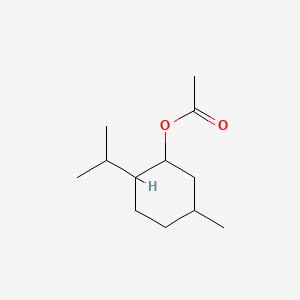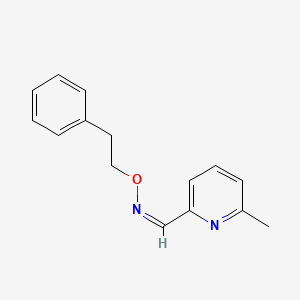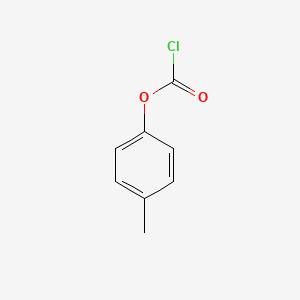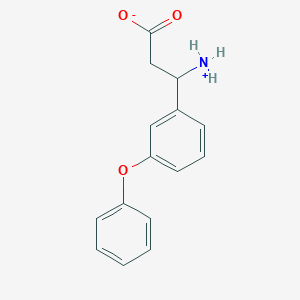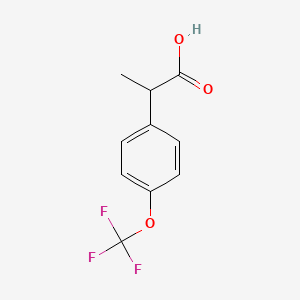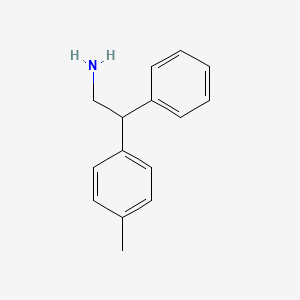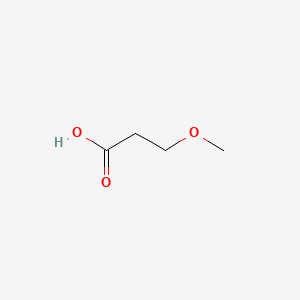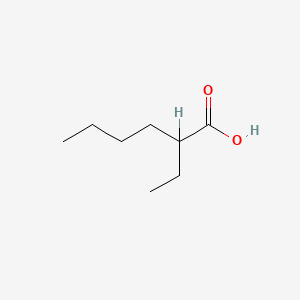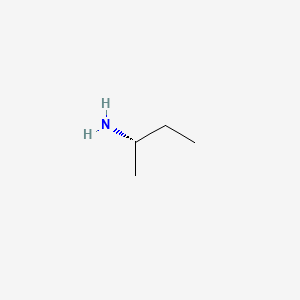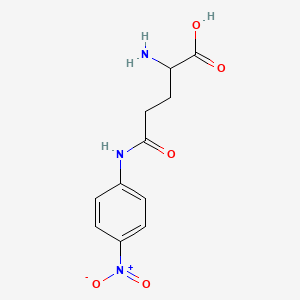
N~5~-(4-nitrophenyl)glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-(4-nitrophenyl)glutamine is a chemical compound with the molecular formula C11H13N3O5. It is a derivative of glutamic acid, where the amino group is substituted with a 4-nitrophenyl group. This compound is known for its applications in biochemical research and has been studied for its various chemical properties and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~5~-(4-nitrophenyl)glutamine can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitroaniline with glutamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of N5-(4-nitrophenyl)glutamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N~5~-(4-nitrophenyl)glutamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield glutamic acid and 4-nitroaniline.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Ammonia, primary amines.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Reduction: 4-aminophenylglutamine.
Substitution: Various substituted phenylglutamines.
Hydrolysis: Glutamic acid and 4-nitroaniline.
Applications De Recherche Scientifique
N~5~-(4-nitrophenyl)glutamine has several applications in scientific research:
Biochemistry: It is used as a substrate for γ-glutamyltransferase (GGT) assays to study enzyme kinetics and inhibition.
Pharmacology: The compound is investigated for its potential as a drug candidate due to its ability to inhibit amino acid transporters.
Cell Biology: It is used in studies involving amino acid metabolism and transport in cells.
Industrial Biotechnology: The compound is used in the production of biosensors and bioassays for detecting enzyme activity
Mécanisme D'action
N~5~-(4-nitrophenyl)glutamine exerts its effects primarily through its interaction with γ-glutamyltransferase (GGT). The compound acts as a substrate for GGT, which catalyzes the transfer of the γ-glutamyl group to an acceptor molecule. This reaction is crucial for the metabolism of glutamine and other amino acids. Additionally, the compound can inhibit amino acid transporters, affecting cellular uptake and metabolism of amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
N~5~-(4-nitrophenyl)glutamic acid: Similar structure but with a carboxyl group instead of an amide group.
4-nitrophenylalanine: Contains a phenylalanine backbone instead of glutamine.
4-nitrophenylglycine: Contains a glycine backbone instead of glutamine.
Uniqueness
N~5~-(4-nitrophenyl)glutamine is unique due to its specific interaction with γ-glutamyltransferase and its ability to inhibit amino acid transporters. This makes it a valuable tool in biochemical and pharmacological research, particularly in studies involving amino acid metabolism and transport.
Propriétés
IUPAC Name |
2-amino-5-(4-nitroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZTYIRRBCGARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860008 |
Source


|
| Record name | N-(4-Nitrophenyl)glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10346-30-2 |
Source


|
| Record name | N-(4-Nitrophenyl)glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
